3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method includes the reaction of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and environmentally friendly, providing good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives with potential pharmaceutical applications.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial and anticancer activities.
Quinazolin-4(3H)-ones: These compounds share similar pharmacological properties and are used as analgesic, anti-inflammatory, and diuretic agents.
Uniqueness: 3-Ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one stands out due to its unique hydrazonoyl group, which enhances its biological activity and provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-ethanehydrazonoyl-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C17H15N3O2/c1-11(19-18)15-16(21)13-9-5-6-10-14(13)20(17(15)22)12-7-3-2-4-8-12/h2-10,21H,18H2,1H3/b19-11+ |
InChI Key |
RLEPFGULDLKNDM-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(=NN)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.